molecular formula C10H12N2 B1419242 3-[1-(Methylamino)ethyl]benzonitrile CAS No. 1158052-24-4

3-[1-(Methylamino)ethyl]benzonitrile

Cat. No. B1419242
M. Wt: 160.22 g/mol
InChI Key: FZFYFVXVHIGBJC-UHFFFAOYSA-N
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Description

“3-[1-(Methylamino)ethyl]benzonitrile” is a chemical compound with the CAS Number: 1158052-24-4 . It has a molecular weight of 160.22 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “3-[1-(Methylamino)ethyl]benzonitrile” is 1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3 . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Montmorillonite Clay Catalysis

Montmorillonite K10 clay catalyzes the reaction of methyl benzoate with NH3, producing benzonitrile and other compounds. This study demonstrates the potential of Montmorillonite clay in catalyzing reactions involving benzonitrile derivatives, contributing to a broader understanding of catalysis mechanisms (Wali et al., 1998).

Synthesis of Heterocyclic Compounds

The one-pot synthesis of 4-Amino-1,2-dihydro-3-quinolinecarboxylic acid derivatives utilizes 2-(methylamino)benzonitrile. This research highlights the role of benzonitrile derivatives in synthesizing complex organic compounds with potential pharmaceutical applications (Kobayashi et al., 1997).

Inhibition of Cyclotrimerization

The reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile leads to the inhibition of cyclotrimerization, suggesting potential pathways in chemical synthesis involving benzonitrile derivatives (Davies et al., 1997).

Palladium-Catalyzed Cyclization

Palladium-catalyzed cyclization of α(o-Bromoanilino)alkenenitriles to 2-(methylamino)benzonitrile demonstrates the versatility of benzonitrile derivatives in organic synthesis, particularly in creating complex ring structures (Yang et al., 1994).

TICT Excited State Analysis

The study of the TICT excited state in secondary aromatic amines, such as 4-(methylamino)benzonitrile, offers insights into the photophysical properties of these compounds, which can be vital for developing optoelectronic materials (Rotkiewicz & Rettig, 1992).

X-ray Structures and Computational Studies

Investigations into the X-ray structures and computational aspects of various cathinones, including 2-(methylamino)benzonitrile derivatives, contribute to the understanding of their chemical and physical properties, essential for drug design and material science (Nycz et al., 2011).

Anti-Gastric Cancer Activity

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, derived from 4-(methylamino)-3-nitrobenzoic acid, shows promising anti-cancer activity against human gastric cancer cell lines. This underscores the potential of benzonitrile derivatives in developing new anticancer therapies (Liu et al., 2019).

Synthesis Technology

The synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate demonstrates the practical application of benzonitrile derivatives in industrial production, highlighting their utility in large-scale chemical synthesis (Qiao-yun, 2012).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[1-(methylamino)ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFYFVXVHIGBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Methylamino)ethyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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